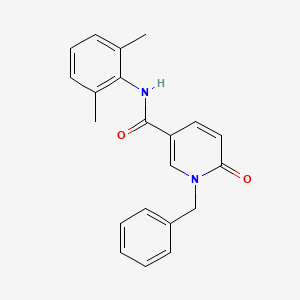

1-benzyl-N-(2,6-dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Beschreibung

1-Benzyl-N-(2,6-dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a pyridinone carboxamide derivative characterized by a benzyl group at the 1-position of the dihydropyridinone ring and a 2,6-dimethylphenyl substituent on the carboxamide nitrogen. The synthesis of analogous compounds involves coupling 1-benzyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid with substituted anilines under controlled conditions, as demonstrated in the preparation of related pyridazinone-based proteasome inhibitors .

Eigenschaften

IUPAC Name |

1-benzyl-N-(2,6-dimethylphenyl)-6-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O2/c1-15-7-6-8-16(2)20(15)22-21(25)18-11-12-19(24)23(14-18)13-17-9-4-3-5-10-17/h3-12,14H,13H2,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIAXRZUWVJDWPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-N-(2,6-dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with 2,6-dimethylbenzaldehyde, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for temperature, pressure, and pH monitoring is crucial to maintain consistency and quality in the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Benzyl-N-(2,6-dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: Often used to alter the oxidation state of the compound, affecting its reactivity and stability.

Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups, enhancing the compound’s properties.

Common Reagents and Conditions:

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Including sodium borohydride or lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents, or acylating agents under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1-Benzyl-N-(2,6-dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex molecules.

Biology: Studied for its potential effects on cellular processes and enzyme interactions.

Medicine: Investigated for its pharmacological properties, including potential therapeutic uses.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-benzyl-N-(2,6-dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular functions.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison of Selected Compounds

Functional Group Analysis

- Pyridinone vs. Alanine Backbone: The pyridinone core in the target compound provides a planar, conjugated system absent in alanine-based agrochemicals like metalaxyl. This may enhance binding to enzymatic targets (e.g., proteasomes) via π-stacking interactions .

- Conversely, the chloroacetamide group in metazachlor confers electrophilic reactivity, critical for herbicidal activity .

Biologische Aktivität

1-benzyl-N-(2,6-dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound with notable biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes current research findings regarding its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be described by the following structural formula:

This structure includes a dihydropyridine core that is crucial for its biological activity.

Pharmacological Properties

1-benzyl-N-(2,6-dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide exhibits several pharmacological activities:

- Anticonvulsant Activity : Research indicates that compounds with similar structures exhibit anticonvulsant properties. For instance, a related compound showed significant anticonvulsant effects in various seizure models without neurotoxicity or hepatotoxicity, suggesting potential for treating epilepsy .

- GABAergic Activity : The mechanism of action for some derivatives involves modulation of the GABAergic system. Increased levels of GABA and inhibition of GABA transaminase were noted in studies involving similar compounds . This suggests that 1-benzyl-N-(2,6-dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide may enhance inhibitory neurotransmission in the brain.

Study 1: Anticonvulsant Screening

In a study assessing various N-(2,6-dimethylphenyl) semicarbazones as anticonvulsants, it was found that these compounds exhibited significant activity in the maximal electroshock test. The prototype compound demonstrated efficacy across multiple seizure models .

Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications to the benzyl and dimethylphenyl groups significantly influenced the anticonvulsant potency. Compounds with optimal substituents showed increased binding affinity to GABA receptors .

Study 3: In Vivo Efficacy

In vivo studies demonstrated that the compound significantly reduced seizure frequency and severity in animal models. The results indicated a dose-dependent response, reinforcing its potential as a therapeutic agent for epilepsy .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₀N₂O₂ |

| Molecular Weight | 304.38 g/mol |

| Anticonvulsant Activity | Positive (in multiple models) |

| GABA Level Increase | 118% (in vitro) |

| Toxicity Profile | Non-neurotoxic, Non-hepatotoxic |

The proposed mechanism of action involves:

- GABA Receptor Modulation : The compound may enhance GABAergic transmission by increasing GABA levels and inhibiting its breakdown.

- Calcium Channel Interaction : Dihydropyridines are known to interact with calcium channels, potentially contributing to their anticonvulsant effects.

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.